3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and an ethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the imine bond with the ethoxyphenyl group under mild acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Solvent selection and purification techniques, such as recrystallization or chromatography, would be crucial for obtaining the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity is of interest. It may serve as a lead compound for the development of new drugs, particularly due to its structural similarity to known bioactive molecules.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE
- N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINE
Uniqueness
The uniqueness of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINE lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds.
This detailed overview provides a comprehensive understanding of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H21N7O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H21N7O3S/c1-5-28-16-8-6-15(7-9-16)10-19-24-14(4)20-21-18(24)29-11-23-13(3)17(25(26)27)12(2)22-23/h6-10H,5,11H2,1-4H3/b19-10+ |
InChI Key |
REMTXVODHYAEOB-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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